3,5-Dibromobenzyl alcohol

Overview

Description

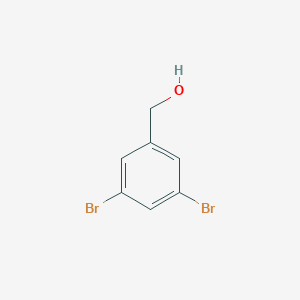

3,5-Dibromobenzyl alcohol (CAS: 145691-59-4) is a halogenated benzyl alcohol derivative with the molecular formula C₇H₆Br₂O and a molecular weight of 265.93 g/mol . It is characterized by two bromine atoms substituted at the 3- and 5-positions of the benzene ring and a hydroxymethyl (-CH₂OH) group at the 1-position. The compound is commercially available with a purity of ≥98% and is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials . Its reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which enhance its suitability for cross-coupling reactions and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromobenzyl alcohol can be synthesized through the bromination of benzyl alcohol. The process involves the reaction of benzyl alcohol with bromine in the presence of a catalyst or under specific conditions to achieve selective bromination at the 3rd and 5th positions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of bromine and benzyl alcohol under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran, and the product is purified through distillation or recrystallization .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 3,5-dibromobenzaldehyde.

Reduction: It can be reduced to form 3,5-dibromobenzylamine.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions[][3].

Major Products:

Oxidation: 3,5-Dibromobenzaldehyde

Reduction: 3,5-Dibromobenzylamine

Substitution: Various substituted benzyl derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

DBBA serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the production of bromhexine hydrochloride, an expectorant used to treat respiratory conditions. The synthesis process typically involves the reduction of 3,5-dibromo-2-aminobenzaldehyde to obtain DBBA, which is then reacted with other agents to form bromhexine hydrochloride .

1.2 Research on Antimicrobial Properties

Recent studies have indicated that DBBA exhibits antimicrobial properties, making it a potential candidate for developing new antimicrobial agents. Research has demonstrated its effectiveness against various bacterial strains, suggesting its utility in formulating new antibiotics .

Chemical Synthesis Applications

2.1 Reagent in Organic Chemistry

DBBA is utilized as a reagent in organic synthesis due to its bromine substituents, which can facilitate electrophilic substitution reactions. It allows for the introduction of other functional groups into aromatic compounds, thus expanding the chemical diversity available for synthetic chemists .

2.2 Synthesis of Other Compounds

The compound is also employed in synthesizing other dibrominated derivatives and complex organic molecules. Its reactivity allows chemists to explore various synthetic pathways leading to valuable chemical entities used in different applications .

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceuticals | Intermediate for bromhexine synthesis |

| Antimicrobial Research | Potential candidate for new antibiotic development |

| Organic Chemistry | Reagent for electrophilic substitution reactions |

Case Studies

4.1 Synthesis of Bromhexine Hydrochloride

A notable case study details an efficient method for producing bromhexine hydrochloride using DBBA as an intermediate. The process includes reducing dibromo-benzaldehyde to DBBA and subsequently reacting it with N-methylcyclohexylamine under controlled conditions to yield the target compound with high purity and yield . This method highlights the significance of DBBA in pharmaceutical manufacturing.

4.2 Antimicrobial Activity Assessment

In another study, researchers assessed the antimicrobial activity of DBBA against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that DBBA exhibited significant inhibitory effects on these pathogens, suggesting its potential as a lead compound for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 3,5-dibromobenzyl alcohol involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and reactivity in various environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 3,5-dibromobenzyl alcohol with structurally analogous benzyl alcohols differing in substituents (halogens, nitro, amino, and alkyl groups):

Reactivity and Functional Group Influence

- Electron-Withdrawing Groups (Br, Cl, NO₂, CF₃): Bromine and chlorine enhance electrophilic substitution reactivity, making these compounds useful in Ullmann coupling (e.g., synthesis of PEGylated ligands for silver-based antibacterial hydrogels) . Nitro groups (-NO₂) increase oxidative stability but reduce solubility in aqueous media . Trifluoromethyl (-CF₃) groups impart thermal stability and hydrophobicity, favoring use in high-performance polymers .

- Electron-Donating Groups (CH₃, NH₂): Methyl (-CH₃) groups lower reactivity in substitution reactions but improve compatibility with non-polar matrices . Amino (-NH₂) groups enable further functionalization (e.g., guanidinylation for bioactive molecules) but require protection during synthesis .

Biological Activity

3,5-Dibromobenzyl alcohol (DBBA), with the molecular formula and CAS number 145691-59-4, is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 265.93 g/mol

- Appearance : White to light yellow solid

- Solubility : Soluble in organic solvents such as ethanol and methanol.

The biological activity of DBBA is primarily attributed to its brominated structure, which enhances its reactivity and interaction with biological molecules. Brominated compounds are known for their antimicrobial properties, and DBBA exhibits similar characteristics.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of DBBA against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (G+) | 25 |

| Bacillus subtilis (G+) | 25 |

| Micrococcus luteus (G+) | 25 |

| Proteus vulgaris (G−) | 25 |

| Salmonella typhimurium (G−) | 25 |

These results suggest that DBBA has moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity and Antiproliferative Effects

In addition to its antibacterial properties, DBBA has been evaluated for cytotoxicity against various cancer cell lines. Research indicates that DBBA can inhibit cell proliferation in human cancer cells, with IC50 values varying depending on the cell line:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

These findings highlight the potential of DBBA as an anticancer agent; however, further studies are required to elucidate the underlying mechanisms of its cytotoxic effects .

Case Studies

- Antibacterial Properties : A study published in Marine Drugs reported that bromophenolic compounds derived from marine algae exhibited significant antibacterial activity. DBBA was among the compounds tested, showing promising results against resistant strains of bacteria .

- Anticancer Activity : In vitro studies conducted on human cancer cell lines demonstrated that DBBA could induce apoptosis, suggesting a mechanism through which it may exert its anticancer effects. The study noted that further investigation into the signaling pathways involved is necessary to fully understand its action .

- Enzyme Inhibition : Research has also indicated that DBBA may act as an enzyme inhibitor, affecting pathways involved in bacterial metabolism. This could contribute to its antibacterial effects by disrupting essential biochemical processes within the bacteria .

Q & A

Q. Basic: What are the common laboratory synthesis routes for 3,5-dibromobenzyl alcohol?

This compound is typically synthesized via reduction of its corresponding carbonyl precursor. A two-step approach is often employed:

Bromination : Introduce bromine substituents at the 3,5-positions of benzyl cyanide or benzaldehyde derivatives using brominating agents like Br₂ or NBS (N-bromosuccinimide) under controlled conditions.

Reduction : Reduce the carbonyl group (e.g., 3,5-dibromobenzaldehyde) to the alcohol using agents such as NaBH₄ or LiAlH₄. For example, LiAlH₄ in dry THF under nitrogen atmosphere reduces ketones to alcohols efficiently, yielding 79–96% purity .

Key Considerations : Use inert atmospheres to prevent oxidation, and purify via column chromatography to isolate the product .

Q. Basic: Which spectroscopic techniques are critical for structural confirmation?

- ¹H/¹³C NMR : Look for characteristic peaks:

- FT-IR : O-H stretch at ~3300–3600 cm⁻¹ and C-Br vibrations at 500–700 cm⁻¹ .

- Elemental Analysis : Validate C, H, Br, and O percentages (e.g., C: ~35%, Br: ~55%) .

Q. Basic: What safety precautions are essential during handling?

- PPE : N95 mask, nitrile gloves, and chemical goggles to avoid inhalation/contact .

- Storage : Keep at 0–6°C in airtight containers, away from ignition sources (WGK 3; highly toxic to aquatic life) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How can reaction yields be optimized for large-scale synthesis?

- Solvent-Free Conditions : Reduce side reactions by avoiding solvents, as demonstrated in alkylation reactions of analogous benzyl alcohols .

- Catalytic Systems : Explore iridium-based catalysts for selective reductions, which improve efficiency in sterically hindered substrates .

- Temperature Control : Maintain reflux temperatures (e.g., 70–80°C) to balance reaction rate and decomposition risks .

Q. Advanced: How to resolve contradictions in spectral data across studies?

Discrepancies in NMR/IR data may arise from:

- Tautomerism or Solvent Effects : Acetone-d₆ vs. CDCl₃ can shift O-H peaks (e.g., δ 5.1 ppm in CDCl₃ vs. δ 5.4 ppm in acetone) .

- Impurity Profiles : Use HPLC-MS to detect trace byproducts (e.g., dibrominated isomers) and refine purification protocols .

- Crystallinity Differences : Recrystallize from ethanol/water to standardize melting points (e.g., 164–165°C vs. amorphous forms) .

Q. Advanced: What role does this compound play in multi-step organic synthesis?

- Pharmaceutical Intermediates : It serves as a precursor for antiviral agents (e.g., HIV drug analogs) via nucleophilic substitutions .

- Polymer Chemistry : Functionalize dendrimers or epoxy resins by reacting the hydroxyl group with electrophiles (e.g., acrylates) .

- Cross-Coupling Reactions : Participate in Suzuki-Miyaura couplings using Pd catalysts to build biaryl structures .

Q. Advanced: How to mitigate bromine-related reactivity challenges?

- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to control bromine placement during electrophilic substitutions .

- Protecting Groups : Temporarily block the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent unwanted oxidation .

Q. Basic: What are the stability profiles under different pH conditions?

- Acidic Conditions (pH < 3) : Prone to dehydration, forming 3,5-dibromostyrene.

- Basic Conditions (pH > 10) : Risk of nucleophilic displacement of bromine.

Recommendation : Store in neutral buffers (pH 6–8) with antioxidants like BHT .

Q. Advanced: How to validate environmental impact assessments?

- Ecotoxicity Testing : Follow OECD guidelines for Daphnia magna assays (LC₅₀ < 1 mg/L indicates high aquatic toxicity) .

- Biodegradability : Use OECD 301F respirometry to measure CO₂ evolution; recalcitrant compounds require advanced oxidation for degradation .

Q. Basic: What are the computational tools for predicting reactivity?

Properties

IUPAC Name |

(3,5-dibromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNSHKZQTZSNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426555 | |

| Record name | 3,5-Dibromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145691-59-4 | |

| Record name | 3,5-Dibromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145691-59-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.